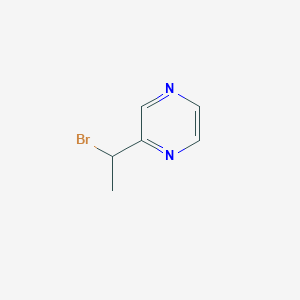

2-(1-Bromoethyl)pyrazine

CAS No.: 91920-65-9

Cat. No.: VC3948473

Molecular Formula: C6H7BrN2

Molecular Weight: 187.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91920-65-9 |

|---|---|

| Molecular Formula | C6H7BrN2 |

| Molecular Weight | 187.04 g/mol |

| IUPAC Name | 2-(1-bromoethyl)pyrazine |

| Standard InChI | InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3 |

| Standard InChI Key | QMMIOALOPQNWJY-UHFFFAOYSA-N |

| SMILES | CC(C1=NC=CN=C1)Br |

| Canonical SMILES | CC(C1=NC=CN=C1)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(1-Bromoethyl)pyrazine consists of a six-membered pyrazine ring (C₄H₄N₂) with two nitrogen atoms at opposite positions. The bromoethyl (-CH₂CH₂Br) substituent at the second position introduces steric and electronic effects that enhance its reactivity. The compound’s IUPAC name, 2-(1-bromoethyl)pyrazine, reflects this substitution pattern. Key structural identifiers include:

-

InChI:

InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3 -

InChIKey:

QMMIOALOPQNWJY-UHFFFAOYSA-N

X-ray crystallography of related brominated pyrazines, such as 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile, reveals planar molecular geometries with interplanar spacings of ~3.3 Å, suggesting potential π-π stacking interactions in solid-state configurations .

Comparative Analysis with Analogous Compounds

The bromoethyl group distinguishes 2-(1-bromoethyl)pyrazine from other pyrazine derivatives. For example:

| Compound | Substituent | Key Properties |

|---|---|---|

| 2-Methylpyrazine | -CH₃ | Antimicrobial activity |

| 5-Bromopyrazine | -Br | Antitumor properties |

| 2-(Bromomethyl)pyrazine | -CH₂Br | Higher electrophilicity |

The bromoethyl group balances reactivity and stability, enabling selective alkylation reactions without excessive decomposition .

Synthesis and Chemical Reactivity

Direct Bromination of Ethylpyrazine

A common method involves the bromination of 2-ethylpyrazine using N-bromosuccinimide (NBS) under radical initiation. This route yields 2-(1-bromoethyl)pyrazine with moderate efficiency (50–60%).

Palladium-Catalyzed Cross-Coupling

Advanced synthetic strategies employ palladium catalysts for coupling pyrazine boronic acids with bromoethyl precursors. For instance, Suzuki-Miyaura coupling between 3-bromo-6-chloropyrazin-2-amine and (2,3-dichlorophenyl)boronic acid achieves yields up to 74% .

Diastereoselective Synthesis

Reactions between diaminomaleonitrile and 2,5-dibromohexane-3,4-dione produce 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile as a mixture of diastereomers, separable via silica gel chromatography .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Direct Bromination | NBS, AIBN, CCl₄, 80°C | 55 | 90% |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, NaOt-Bu, 100°C | 74 | 95% |

| Diastereoselective | Diaminomaleonitrile, DMF | 83 | 88% (crude) |

Reactivity Profiles

The bromoethyl group undergoes nucleophilic substitution (SN2) reactions with amines, thiols, and alkoxides. For example:

-

Alkylation of Piperazines: Reaction with N-heteroarylpiperazines in DMF forms pyrazine-piperazine hybrids with antimicrobial activity .

-

Electrophilic Aromatic Substitution: The pyrazine ring participates in nitration and sulfonation, though bromine’s electron-withdrawing effect deactivates the ring.

| Derivative | Target Organism | MIC (µg/mL) | Citation |

|---|---|---|---|

| P1 (Pyrazine-piperazine) | M. tuberculosis H37Rv | 8.0 | |

| P2 (Pyrazine-amide) | S. aureus | 16.0 |

Neuroprotective Effects

Cinnamic acid–pyrazine hybrids protect neuronal cells (SH-SY5Y) from oxidative stress with EC₅₀ values of 3.62–3.74 μM, outperforming parent compounds .

Applications in Medicinal Chemistry

Drug Design and Optimization

2-(1-Bromoethyl)pyrazine serves as a key intermediate in designing:

-

Antitubercular Agents: Hybrids with pyrazinamide show enhanced solubility and reduced hepatotoxicity .

-

Kinase Inhibitors: Structural modifications improve selectivity for cancer-related kinases .

Material Science

The compound’s π-deficient pyrazine ring facilitates applications in conductive polymers and metal-organic frameworks (MOFs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume